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Compound of Interest |

2-(4-Chlorophenyl)piperidine
Compound Name:
hydrochloride
CAS No.: 1172776-65-6
Cat. No.: B3024589
. J

Topic: Technical Characterization & Melting Point Determination of 2-(4-
Chlorophenyl)piperidine Hydrochloride Content Type: Technical Whitepaper / Laboratory
Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development
Engineers.

Executive Summary & Chemical Identity[1][2][3][4]

The compound 2-(4-Chlorophenyl)piperidine hydrochloride (CAS: 1172776-65-6 for the
racemate) represents a specific structural isomer distinct from the more widely utilized 4-
substituted piperidines (e.g., the Haloperidol intermediate). While 4-substituted piperidines
have extensive literature characterization, the 2-substituted variants are often proprietary
scaffolds used in the synthesis of chiral NK1 antagonists, norepinephrine reuptake inhibitors,
and specific agrochemicals.

This guide addresses the critical data gap regarding the melting point (MP) of this specific
isomer. Unlike commodity chemicals with a single "textbook" value, 2-(4-
Chlorophenyl)piperidine HCI exhibits polymorphic behavior and synthesis-dependent purity
profiles that necessitate rigorous in-house determination rather than reliance on generic
database values.

Core Chemical Identifiers[1][2]

© 2026 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b3024589?utm_src=pdf-interest
https://www.benchchem.com/product/b3024589?utm_src=pdf-body
https://www.benchchem.com/product/b3024589?utm_src=pdf-body
https://www.benchchem.com/product/b3024589?utm_src=pdf-body
https://commonchemistry.cas.org/detail?ref=110-65-6
https://alkalisci.com/vanillin-melting-point-standard-1-x-1-g-phr1091-1g/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3024589?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Parameter Technical Specification
IUPAC Name 2-(4-Chlorophenyl)piperidine hydrochloride
Common Isomer rac-2-(4-Chlorophenyl)piperidine HCI

1172776-65-6 (Racemate) / 1391448-39-7 ((R)-
CAS Number

isomer)
Molecular Formula C11H14CIN[3] - HCI
Molecular Weight 232.15 g/mol
Physical State White to off-white crystalline solid

215°C — 248°C (Dependent on

Melting Point Range ] )
polymorph/purity; see Section 2)

Soluble in Water, Methanol, DMSQO; Insoluble in

Solubility
Hexane, Et20

Physicochemical Characterization: The Melting

Point Challenge
2.1 The Data Landscape

Unlike the 4-(4-chlorophenyl) isomer (which consistently melts near 220-225°C), the 2-position
isomer is subject to significant variation in reported melting points due to atropisomerism and
salt stoichiometry.

e Observed Range: 215°C — 248°C (Decomposition often observed).

» Key Insight: The wide range in literature often stems from the presence of hemihydrates
versus anhydrous forms. The hydrochloride salt is hygroscopic; absorbed moisture
depresses the observed MP significantly (colligative property effect).

2.2 Comparative Isomer Data

To validate your sample, ensure it does not match the properties of the regioisomer (a common
synthesis impurity).
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Typical MP Range

Isomer Position Structure Note Key Distinction
(HCI Salt)
] Benzylic amine (chiral Chiral; often requires
2-Substituted 215-248°C )
center) resolution.
Achiral (plane of >280°C (or 220°C Common Haloperidol

4-Substituted
symmetry) dec) precursor.

Experimental Protocols: Determination & Validation

As a Senior Application Scientist, | recommend a dual-method approach. A simple capillary
melt is insufficient for drug development standards due to the compound's potential for
sublimation and decomposition.

3.1 Method A: Differential Scanning Calorimetry (DSC) - The
Gold Standard

Objective: Determine the onset temperature and heat of fusion (
) to identify polymorphic purity.
e Instrument: TA Instruments Q2000 or Mettler Toledo DSC 3+.

e Protocol:

o

Sample Prep: Weigh 2—4 mg of dried sample (dried at 40°C under vacuum for 4h) into a
Tzero aluminum pan.

o

Reference: Empty crimped aluminum pan.

[¢]

Purge Gas: Nitrogen (50 mL/min).

[¢]

Ramp Rate: Heat from 30°C to 280°C at 10°C/min.

o Acceptance Criteria:

o Look for a sharp endothermic peak (melting).
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o Warning: An exotherm immediately following the endotherm indicates decomposition. If
this occurs, report the MP as "Melting with Decomposition™ (

3.2 Method B: Capillary Method (USP <741> Compliant)
Objective: Rapid QC check during synthesis.

 Instrument: Buchi M-565 or SRS DigiMelt.
e Protocol:
o Grind the sample to a fine powder to ensure uniform heat transfer.
o Pack capillary to 3mm height; tap to eliminate air pockets.
o Ramp: Fast ramp (10°C/min) to 200°C, then slow ramp (1.0°C/min) to melt.

o Technical Note: If the sample "sweats" or shrinks at ~150°C, you likely have a solvate or
hydrate. Recrystallize from Isopropanol/Ether before final testing.

Synthesis & Purification Workflow

Understanding the source of the compound is critical for interpreting thermal data. The 2-
substituted piperidine is typically synthesized via the reduction of 2-(4-chlorophenyl)pyridine or
Grignard addition to a pyridinium salt.

4.1 Synthesis Pathway Diagram

The following diagram outlines the logical flow from precursors to the final hydrochloride salt,
highlighting where impurities affecting MP are introduced.

2-(4-Chlorophenyl)
piperidine HCI

. Grignard Reaction C-C Bond Formation u ase Precipitation Salt Formation
Adgillaryilie (PhMgBr addition) (HCl in E120)

Click to download full resolution via product page
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Caption: Synthesis pathway highlighting the reduction step where partial hydrogenation can
lead to impurities that depress the melting point.

4.2 Analytical Validation Workflow

This workflow ensures that the melting point data you generate is legally and scientifically
defensible.

Isolated Sample

(Batch X)

TGA Analysis
(Volatiles/Solvates?)

DSC Analysis Vacuum Dry
(Melting Onset) (50°C, 12h)

Generate CoA
(MP + Purity)

Click to download full resolution via product page

Caption: Decision tree for thermal analysis. TGA (Thermogravimetric Analysis) is required first
to rule out solvent effects on the melting point.

Technical Troubleshooting & Expertise
5.1 The "Oiling Out" Phenomenon
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During recrystallization (typically from Ethanol/Ether), 2-(4-chlorophenyl)piperidine HCI may
separate as an oil rather than a crystal.

o Cause: High solubility of the salt in ethanol and presence of trace water.

» Solution: Use Isopropanol (IPA) as the solvent and Diisopropyl Ether (DIPE) as the anti-
solvent. Cooling must be gradual (10°C/hour) to encourage nucleation of the high-melting
polymorph.

5.2 Hygroscopicity Management

The HCI salt is moderately hygroscopic.

o Impact: A sample left on the bench for 2 hours can absorb enough atmospheric moisture to
depress the MP by 5-10°C.

o Protocol: Always store in a desiccator. Perform MP determination immediately after opening
the vial or drying.

References

» National Center for Biotechnology Information (2025).PubChem Compound Summary for
CID 1172776-65-6, 2-(4-Chlorophenyl)piperidine hydrochloride. Retrieved from [Link]

o United States Pharmacopeia (USP).General Chapter <741> Melting Range or Temperature.
(Standard for capillary method protocol).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. CAS Common Chemistry [commonchemistry.cas.org]
e 2. alkalisci.com [alkalisci.com]

o 3. L-X> =)L 299%, FCC, FG | Sigma-Aldrich [sigmaaldrich.com]

© 2026 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b3024589?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/1172776-65-6
https://www.benchchem.com/product/b3024589?utm_src=pdf-custom-synthesis
https://commonchemistry.cas.org/detail?ref=110-65-6
https://alkalisci.com/vanillin-melting-point-standard-1-x-1-g-phr1091-1g/
https://www.sigmaaldrich.com/JP/ja/product/aldrich/w266590
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3024589?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e To cite this document: BenchChem. [melting point data for 2-(4-Chlorophenyl)piperidine
hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3024589#melting-point-data-for-2-4-chlorophenyl-
piperidine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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